5'-Bromo-4'-chloro-2'-fluorophenacyl bromide 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide
Brand Name: Vulcanchem
CAS No.: 1807121-82-9
VCID: VC2975617
InChI: InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr
Molecular Formula: C8H4Br2ClFO
Molecular Weight: 330.37 g/mol

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide

CAS No.: 1807121-82-9

Cat. No.: VC2975617

Molecular Formula: C8H4Br2ClFO

Molecular Weight: 330.37 g/mol

* For research use only. Not for human or veterinary use.

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide - 1807121-82-9

Specification

CAS No. 1807121-82-9
Molecular Formula C8H4Br2ClFO
Molecular Weight 330.37 g/mol
IUPAC Name 2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2
Standard InChI Key QZPYFYZVVNXVGS-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr
Canonical SMILES C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr

Introduction

Chemical Identity and Structural Characteristics

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide (C₈H₄Br₂ClFO) is a polyhalogenated phenacyl bromide derivative characterized by multiple halogen substitutions on an aromatic ring. This compound features a specific pattern of halogen substitutions with bromine at the 5' position, chlorine at the 4' position, and fluorine at the 2' position of the phenyl ring, along with a bromoacetyl functional group . The molecular weight of this compound is 330.37 g/mol, making it a relatively small molecule with high halogen content .

Molecular Structure Data

The compound exhibits a distinct structural arrangement with multiple electron-withdrawing groups that significantly influence its chemical behavior. Table 1 summarizes the key structural and identification parameters of this compound.

Table 1: Chemical Identity Parameters of 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide

ParameterValue
PubChem CID121591466
Molecular FormulaC₈H₄Br₂ClFO
Molecular Weight330.37 g/mol
IUPAC Name2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
CAS Registry Number1807121-82-9
Synonyms2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone; 5-Bromo-4-chloro-2-fluorophenacyl bromide

The three-dimensional structure reveals important spatial arrangements that contribute to the compound's reactivity profile, particularly the orientation of the halogen atoms in relation to the carbonyl group .

Physical and Chemical Properties

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide exists as a crystalline solid at room temperature. The presence of multiple halogen substituents contributes to its distinctive physicochemical profile, characterized by high electrophilicity and reactivity toward nucleophiles. While specific experimental data on this compound is limited in the literature, its properties can be inferred from similar halogenated phenacyl bromides.

Reactivity Profile

The compound's reactivity is largely governed by two key structural features:

  • The α-bromo ketone functionality, which serves as an electrophilic center susceptible to nucleophilic attack

  • The halogenated aromatic ring, which influences the electronic distribution and reactivity of the carbonyl group

These structural characteristics make 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide particularly valuable in organic synthesis as an alkylating agent and an intermediate in the preparation of heterocyclic compounds .

Synthesis Methods

The synthesis of 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide typically follows established routes for halogenated phenacyl bromides. Based on synthetic approaches for similar compounds, several potential synthetic pathways can be proposed.

General Synthetic Route

The most common approach involves a two-step process:

  • Preparation of the corresponding acetophenone derivative

  • α-Bromination of the acetophenone to introduce the bromoacetyl functionality

A representative synthetic route might involve the following sequence:

Step 1: Halogenation of a suitable aromatic precursor to introduce the bromo, chloro, and fluoro substituents at their respective positions.

Step 2: Acetylation of the halogenated aromatic compound, typically via Friedel-Crafts acylation.

Step 3: α-Bromination of the resulting acetophenone using bromine in acidic conditions or with copper(II) bromide .

This synthetic approach is similar to the method described for related compounds where diazotization and subsequent reaction with brominating agents are employed to introduce halogen substituents .

Applications in Chemical Research and Synthesis

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide serves as a versatile building block in organic synthesis with diverse applications across multiple fields.

Applications in Organic Synthesis

The compound functions as a key intermediate in the synthesis of various heterocyclic compounds, particularly in the preparation of thiazole derivatives, which have significant biological activities . The α-bromo ketone functionality facilitates various condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks .

Biochemical Research Applications

Halogenated phenacyl bromides, including compounds similar to 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide, have been utilized in biochemical studies as:

  • Alkylating agents for modifying nucleophilic sites on biomolecules

  • Probes for studying enzyme mechanisms

  • Tools for protein modification and labeling

The electron-withdrawing effects of the multiple halogen substituents enhance the electrophilicity of the α-carbon, making it an effective alkylating agent for nucleophilic residues in proteins and other biomolecules .

Reaction Mechanisms and Chemical Transformations

The chemical behavior of 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide is characterized by its participation in various nucleophilic substitution and cyclization reactions.

Comparative Analysis with Structural Isomers

5'-Bromo-4'-chloro-2'-fluorophenacyl bromide belongs to a family of halogenated phenacyl bromides with varying substitution patterns. Several structural isomers have been documented in the literature, each with unique properties.

Structural Isomers Comparison

Table 2: Comparative Analysis of Halogenated Phenacyl Bromide Isomers

CompoundCAS NumberPosition of SubstituentsKey Features
5'-Bromo-4'-chloro-2'-fluorophenacyl bromide1807121-82-9Br (5'), Cl (4'), F (2')Subject of this review
5'-Bromo-2'-chloro-4'-fluorophenacyl bromide1805576-03-7Br (5'), Cl (2'), F (4')Different electronic distribution affecting reactivity
3'-Bromo-2'-chloro-5'-fluorophenacyl bromide1805576-81-1Br (3'), Cl (2'), F (5')Altered reactivity pattern due to different substitution arrangement
5'-Bromo-2'-chloro-3'-fluorophenacyl bromide1804382-43-1Br (5'), Cl (2'), F (3')Modified electronic effects and potential steric factors

The varying substitution patterns affect the electronic distribution within the molecules, potentially leading to differences in reactivity, solubility, and biological activity. The positional isomers may exhibit different selectivity in synthetic applications and varying efficacy in biological systems .

Current Research and Future Perspectives

Recent Research Developments

Current research involving halogenated phenacyl bromides, including compounds similar to 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide, has focused on:

  • Development of novel synthetic methodologies for heterocyclic compounds

  • Exploration of their potential as building blocks for pharmaceutically active molecules

  • Investigation of their utility in bioconjugation and protein labeling

Recent studies have highlighted the importance of these compounds in the synthesis of thiazole-pyrazoline hybrids with significant antimicrobial and anticancer activities . For example, similar compounds have been used to synthesize derivatives that exhibit activity against human cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Future Research Directions

Future research involving 5'-Bromo-4'-chloro-2'-fluorophenacyl bromide may explore:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel applications in medicinal chemistry, particularly targeting resistant microbial strains and cancer cells

  • Investigation of structure-activity relationships to optimize biological activity

  • Application in materials science for the development of functional materials

The unique substitution pattern of this compound may offer advantages in terms of selectivity, stability, or bioavailability compared to its structural isomers, warranting further comparative studies .

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